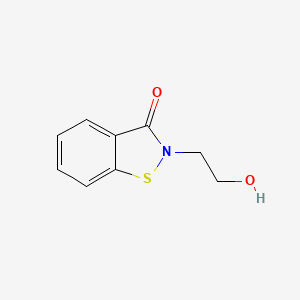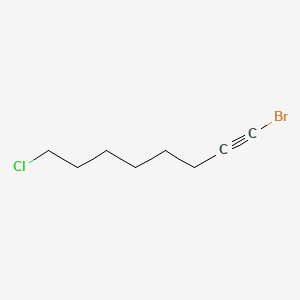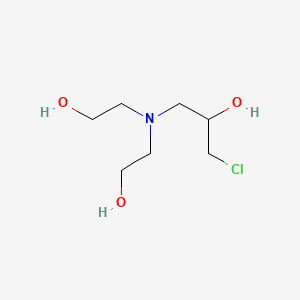
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- is a chemical compound with the molecular formula C7H17NO3Cl. It is known for its bifunctional nature, containing both hydroxyl and amino groups, which makes it versatile in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- typically involves the reaction of 2-chloropropanol with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-Chloropropanol} + \text{Diethanolamine} \rightarrow \text{2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially altering their activity. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(bis(2-hydroxyethyl)amino)-2-propanol
- 1,3-bis[(2-hydroxyethyl)amino]-2-propanol
- N,N-bis(2-hydroxyethyl)isopropanolamine
Uniqueness
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydroxyl, amino, and chloro groups makes it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
40893-68-3 |
|---|---|
Fórmula molecular |
C7H16ClNO3 |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H16ClNO3/c8-5-7(12)6-9(1-3-10)2-4-11/h7,10-12H,1-6H2 |
Clave InChI |
BNBXZUULZUINFR-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


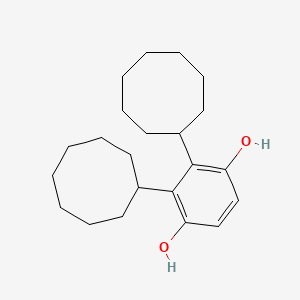
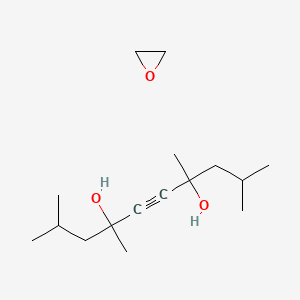
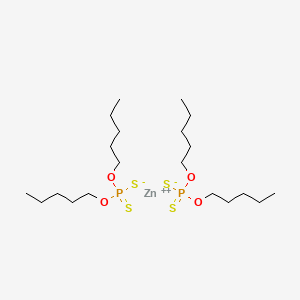

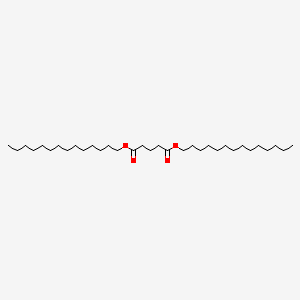
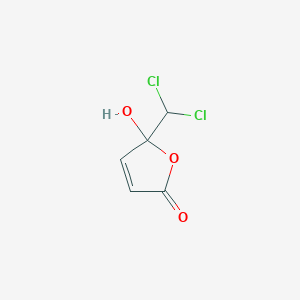
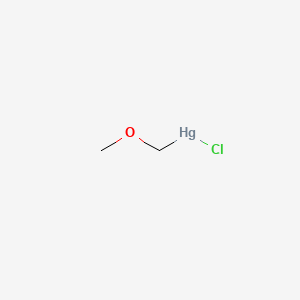
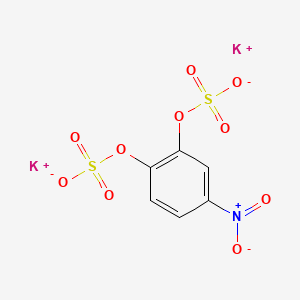
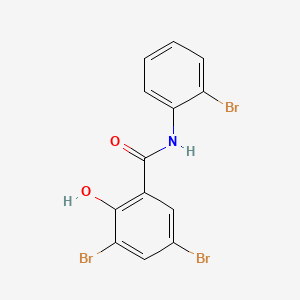
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
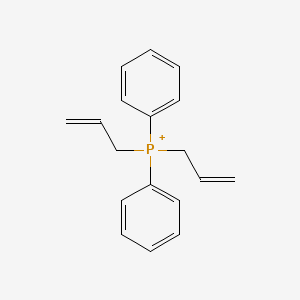
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
